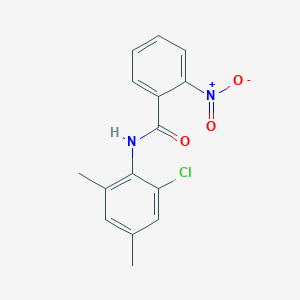

N-(2-chloro-4,6-dimethylphenyl)-2-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-4,6-dimethylphenyl)-2-nitrobenzamide is a compound of interest in various chemical and pharmacological studies. Its significance arises from its structural and functional attributes, which make it a candidate for further chemical modifications and biological evaluations.

Synthesis Analysis

The synthesis of derivatives similar to N-(2-chloro-4,6-dimethylphenyl)-2-nitrobenzamide involves multi-step chemical processes. These processes often include nitration, chlorination, and amidation steps, which introduce specific functional groups into the compound, enhancing its activity and specificity. For example, compounds with nitrobenzamide structures are synthesized through targeted chemical reactions that involve activating benzamide rings and introducing nitro groups in specific positions to achieve desired chemical properties (Palmer et al., 1995).

Molecular Structure Analysis

The molecular structure of nitrobenzamide derivatives, including N-(2-chloro-4,6-dimethylphenyl)-2-nitrobenzamide, is characterized by X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide detailed information about the compound's crystal structure, bond lengths, angles, and overall molecular geometry, which are crucial for understanding its chemical behavior and interactions (Saeed et al., 2010).

Chemical Reactions and Properties

N-(2-chloro-4,6-dimethylphenyl)-2-nitrobenzamide undergoes various chemical reactions, including reduction and hydrolysis, under different conditions. These reactions can significantly alter its chemical properties, such as reactivity and stability, and can lead to the formation of new compounds with distinct biological activities. The understanding of these chemical behaviors is essential for the compound's application in synthesis and drug development (Kapetanovic et al., 2012).

Physical Properties Analysis

The physical properties of N-(2-chloro-4,6-dimethylphenyl)-2-nitrobenzamide, such as melting point, solubility, and crystalline structure, are influenced by its molecular structure. These properties are critical for the compound's handling, formulation, and application in chemical and pharmaceutical fields. Research in this area focuses on optimizing these properties to enhance the compound's usability (Gowda et al., 2008).

Chemical Properties Analysis

The chemical properties of N-(2-chloro-4,6-dimethylphenyl)-2-nitrobenzamide, including acidity, basicity, reactivity towards other chemical entities, and stability under various conditions, are pivotal for its functional application. Studies aim to elucidate these properties to tailor the compound for specific chemical reactions and biological activities (Hu et al., 2007).

Scientific Research Applications

Hypoxia-Selective Antitumor Agents

A study by Palmer et al. (1996) examined the synthesis and hypoxic cell cytotoxicity of regioisomers of a hypoxia-selective cytotoxin, which includes the compound . These compounds were tested for their selectivity in targeting hypoxic (low oxygen) cells, which is a characteristic feature of many solid tumors. This research contributes to the development of targeted cancer therapies, especially for tumors that are resistant to conventional treatments due to their hypoxic environment (Palmer et al., 1996).

Reductive Chemistry in Cancer Therapy

Another study by Palmer et al. (1995) explored the reductive chemistry of a novel hypoxia-selective cytotoxin, which relates closely to N-(2-chloro-4,6-dimethylphenyl)-2-nitrobenzamide. This research is significant in understanding how these compounds are metabolically processed in hypoxic tumor cells, providing insight into their potential effectiveness and mechanisms of action in cancer therapy (Palmer et al., 1995).

Anticonvulsant Properties

A study conducted by Bailleux et al. (1995) synthesized and evaluated the anticonvulsant properties of a series of 4-nitro-N-phenylbenzamides, including N-(2-chloro-4,6-dimethylphenyl)-2-nitrobenzamide. This research is crucial for the development of new anticonvulsant drugs, particularly for conditions like epilepsy (Bailleux et al., 1995).

Crystal Engineering

Research by Saha et al. (2005) in crystal engineering involved the study of molecular tapes mediated via strong hydrogen bonds and weak interactions, including those with nitrobenzamide derivatives. This area of research is essential for the development of new materials and understanding molecular interactions in solid-state chemistry (Saha et al., 2005).

Synthesis and Antitumor Evaluation

Racané et al. (2006) synthesized novel derivatives of 6-amino-2-phenylbenzothiazole, which included compounds related to N-(2-chloro-4,6-dimethylphenyl)-2-nitrobenzamide. This research aimed at evaluating the cytostatic activities of these compounds against various human cancer cell lines, contributing to the ongoing search for effective antitumor agents (Racané et al., 2006).

Improved Drug Absorption

A study by Kondo et al. (1993) focused on improving the oral absorption of a poorly water-soluble drug, HO-221, which is structurally related to the compound of interest. This research is significant in pharmaceutical sciences, particularly in the formulation of drugs for enhanced bioavailability (Kondo et al., 1993).

Electrophysiological Effects

Bril et al. (1995) studied the electrophysiological effects of BRL-32872, a compound with similarities to N-(2-chloro-4,6-dimethylphenyl)-2-nitrobenzamide. This research provides insights into the potential cardiac effects of similar compounds, particularly in the context of developing new antiarrhythmic drugs (Bril et al., 1995).

One-Pot Synthesis Methods

Romero et al. (2013) described a one-pot synthesis method for 2-substituted quinazolin-4(3H)-ones from 2-nitrobenzamides. This research is crucial for the development of efficient and practical synthetic methodologies in organic chemistry (Romero et al., 2013).

Preformulation and Formulation Development

Sena et al. (2017) conducted preformulation and formulation studies on a bioactive nitroaromatic compound, BNB, which is related to the compound . This research is important for understanding the stability and formulation strategies for such compounds, particularly in the context of developing new pharmaceuticals (Sena et al., 2017).

properties

IUPAC Name |

N-(2-chloro-4,6-dimethylphenyl)-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O3/c1-9-7-10(2)14(12(16)8-9)17-15(19)11-5-3-4-6-13(11)18(20)21/h3-8H,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZAYPZUSWYSPET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S*,5R*)-3-(methylsulfonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5520355.png)

![N,N-dimethyl-4-[(3-oxo-2,9-diazaspiro[5.5]undec-2-yl)methyl]benzenesulfonamide hydrochloride](/img/structure/B5520368.png)

![(1S*,5R*)-6-benzyl-3-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5520373.png)

![4-methyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5520379.png)

![3-[(diethylamino)methyl]-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5520391.png)

![(3aS,6aS)-5-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-1-methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B5520397.png)

![N-{3-[(4-methylphenyl)thio]propyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5520399.png)

![1-[3-(1-benzyl-1H-pyrazol-4-yl)-4-morpholin-4-ylphenyl]ethanone](/img/structure/B5520407.png)

![(3S)-1-[(1-benzylpiperidin-4-yl)acetyl]-N,N-dimethylazepan-3-amine](/img/structure/B5520415.png)

![2-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B5520424.png)

![N-(3-acetylphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5520431.png)